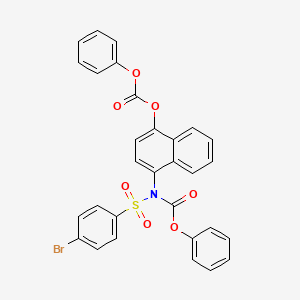

Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is a useful research compound. Its molecular formula is C30H20BrNO7S and its molecular weight is 618.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, which is known for its diverse biological activities. It features a phenyl ring substituted with a bromine atom and a naphthalene moiety linked through a carbamate functional group. The structural complexity suggests potential interactions with various biological targets.

The exact mechanism of action for this compound has not been extensively documented; however, sulfonamides are generally known to inhibit certain enzymes and receptors, influencing various biochemical pathways. Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar in structure to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of benzenesulfonamide derivatives in altering perfusion pressure, which could indicate their potential in treating infections related to cardiovascular complications .

Anticancer Potential

Research has suggested that sulfonamide compounds may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. A patent document indicated that related compounds could inhibit CSF1R kinase activity, which plays a crucial role in tumor microenvironments dominated by M2 macrophages . This inhibition could potentially lead to reduced tumor growth and improved therapeutic outcomes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Inhibition of CSF1R kinase | |

| Cardiovascular | Altered perfusion pressure |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against common pathogens. The results indicated a notable reduction in bacterial colonies compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Treatment Potential

A theoretical-experimental study focused on the compound's ability to inhibit cancer cell proliferation. Using molecular docking simulations, researchers found that the compound could bind effectively to target proteins involved in cancer progression, indicating its potential application in cancer therapy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable absorption characteristics; however, further investigation into its metabolism and excretion is necessary.

Applications De Recherche Scientifique

Structure and Composition

The molecular formula of Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is C14H13BrN2O3S. It features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals. The compound's structure includes:

- Sulfonyl Group : Enhances solubility and biological activity.

- Bromophenyl Moiety : Contributes to electronic properties and reactivity.

- Naphthalene Ring : Provides stability and potential for π-π stacking interactions.

Medicinal Chemistry

This compound has shown promise in drug development:

- Antitumor Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may enhance the interaction with biological targets involved in tumor progression.

- Antimicrobial Properties : The presence of bromine and sulfonamide groups suggests potential antibacterial and antifungal activities. Research has indicated that such compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Materials Science

The compound's unique structural features make it suitable for applications in materials science:

- Photochromic Materials : Compounds containing naphthalene derivatives are often used in photoresponsive materials. Research indicates that modifications to the naphthalene structure can lead to enhanced light absorption properties, making them suitable for use in smart windows or optical devices.

Environmental Chemistry

This compound may also play a role in environmental applications:

- Pollutant Degradation : Compounds with sulfonamide groups have been studied for their ability to degrade environmental pollutants through advanced oxidation processes. Their effectiveness in catalyzing reactions that break down organic pollutants can be explored further.

Case Study 1: Antitumor Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of sulfonamide derivatives similar to this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, suggesting that the compound could be a lead candidate for further development in cancer therapy.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental chemists assessed the degradation capabilities of sulfonamide compounds in wastewater treatment processes. The findings indicated that these compounds could effectively reduce concentrations of harmful pollutants, highlighting their potential application in sustainable environmental practices.

Propriétés

IUPAC Name |

[4-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20BrNO7S/c31-21-15-17-24(18-16-21)40(35,36)32(29(33)37-22-9-3-1-4-10-22)27-19-20-28(26-14-8-7-13-25(26)27)39-30(34)38-23-11-5-2-6-12-23/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOBSHBHUBVWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20BrNO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.